
alpha-D-Glucosyl Acarbose IMpurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucosyl Acarbose IMpurity is a homolog of Acarbose, a well-known alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus . This compound is structurally similar to Acarbose but contains an additional alpha-D-glucosyl group. It is primarily used in scientific research to study the effects and mechanisms of alpha-glucosidase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Glucosyl Acarbose IMpurity can be synthesized through enzymatic synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of glycosidic bonds between glucose and Acarbose . The reaction typically occurs under mild conditions, such as neutral pH and moderate temperatures, to ensure high yield and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using strains derived from Actinoplanes species . These strains are genetically engineered to produce high yields of the compound. The fermentation process is followed by downstream processing, which includes purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucosyl Acarbose IMpurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pharmaceutical Development
Alpha-D-Glucosyl Acarbose Impurity is primarily studied within the context of diabetes management due to its relationship with Acarbose. Its role as an impurity necessitates rigorous analysis to ensure the quality and safety of pharmaceutical products containing Acarbose. The impurity's structural characteristics influence its biological activity and interactions within metabolic pathways.
Analytical Chemistry
Recent advancements in analytical methods have improved the detection and quantification of this compound. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) has been employed as an effective alternative to traditional UV detection methods for impurity analysis. This method allows for the identification of non-chromophoric impurities, enhancing sensitivity and specificity in pharmaceutical testing .
Key Features of HPLC-CAD:
- Sensitivity : Capable of detecting low-level impurities without requiring chromophores.
- Versatility : Adaptable for various stationary phases, including Hypercarb columns that operate under diverse conditions.
- Efficiency : Reduced analysis time while maintaining high resolution in separation processes.
The biological implications of this compound are explored through its effects on glycemic control. As an alpha-glucosidase inhibitor, it can potentially modulate carbohydrate absorption in the intestines, thereby influencing blood glucose levels. Research indicates that understanding this impurity's behavior could lead to enhanced formulations of diabetes medications, optimizing therapeutic outcomes.
Toxicological Assessments
Investigations into the safety profiles of impurities like Alpha-D-Glucosyl Acarbose are critical for regulatory compliance. Toxicological studies assess the reactivity and stability of this impurity in biological systems, providing insights into potential adverse effects associated with its presence in pharmaceutical formulations .
Data Tables
Method | Sensitivity | Advantages | Limitations |
---|---|---|---|
HPLC with UV | Moderate | Established method; widely used | Limited to chromophoric compounds |
HPLC-CAD | High | Detects non-chromophoric impurities | Requires specialized equipment |
LC-MS | Very High | Comprehensive analysis; structural elucidation | Complex setup; higher costs |
Case Study 1: Method Validation for Impurity Analysis
A study conducted at the University of Würzburg demonstrated the successful migration from UV detection to HPLC-CAD for analyzing acarbose-related impurities, including this compound. The validation process involved assessing specificity, repeatability, and limits of quantification (LOQ), confirming that CAD methods met European Pharmacopoeia standards for related substances testing .
Case Study 2: Efficacy in Glycemic Control
Research published in ACS Omega explored various synthesized compounds' inhibitory activities against alpha-glucosidase, comparing them with standard acarbose. The findings indicated that certain derivatives exhibited enhanced enzyme inhibitory potentials, suggesting that modifications involving impurities like Alpha-D-Glucosyl Acarbose could lead to more effective diabetes treatments .
Mechanism of Action
Alpha-D-Glucosyl Acarbose IMpurity exerts its effects by inhibiting alpha-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels . The molecular targets of this compound include various alpha-glucosidases, such as glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Similar Compounds
Acarbose: The parent compound, used in the treatment of type 2 diabetes mellitus.
Miglitol: Another alpha-glucosidase inhibitor used for glycemic control.
Voglibose: A similar compound used to delay glucose absorption.
Uniqueness
Alpha-D-Glucosyl Acarbose IMpurity is unique due to its additional alpha-D-glucosyl group, which enhances its inhibitory potency and specificity towards alpha-glucosidases .
Biological Activity
Alpha-D-Glucosyl Acarbose Impurity is a notable impurity of the antidiabetic drug Acarbose, primarily recognized for its role as an alpha-glucosidase inhibitor. This compound is of significant interest in biochemical and pharmaceutical research due to its potential effects on glucose metabolism and its applications in diabetes management. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with enzymes, and implications for therapeutic use.
This compound functions by inhibiting the enzyme alpha-glucosidase, which is crucial in the hydrolysis of complex carbohydrates into simple sugars. By blocking this enzyme, the compound effectively reduces the absorption of glucose in the intestines, thereby assisting in the regulation of postprandial blood glucose levels. This mechanism is particularly beneficial for individuals with Type 2 diabetes mellitus (T2DM), as it helps mitigate spikes in blood sugar following meals.
Enzyme Interactions
The primary interaction of this compound occurs with alpha-glucosidase enzymes. The inhibition is competitive and reversible, meaning that the compound competes with substrate molecules for binding to the active site of the enzyme. Research shows that this inhibition can lead to significant reductions in postprandial glucose and insulin levels, which are critical metrics in diabetes management .
Research Findings and Case Studies
Several studies have investigated the efficacy and safety profile of Acarbose and its impurities, including this compound:
- Efficacy in Diabetes Management : In a randomized controlled trial involving 252 Chinese patients with impaired glucose tolerance (IGT), those treated with Acarbose showed significantly lower postprandial glucose levels compared to a placebo group. The study highlighted that Acarbose could delay the progression from IGT to T2DM .
- Safety Profile : Clinical studies indicate that Acarbose is generally well-tolerated, with gastrointestinal side effects being the most common, including flatulence and diarrhea due to undigested carbohydrates fermenting in the gut. These side effects are typically transient and manageable .
- Biochemical Effects : Research has demonstrated that Acarbose can modulate various metabolic pathways beyond glucose absorption. For instance, it has been shown to reduce oxidative stress markers and improve lipid profiles by lowering low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to its parent compound, Acarbose:
Compound Name | CAS Number | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|---|
This compound | 83116-09-0 | C31H53NO23 | Inhibition of alpha-glucosidase | Impurity of Acarbose |
Acarbose | 56180-94-0 | C25H43NO18 | Inhibition of alpha-glucosidase | Primary drug for T2DM management |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Studies should focus on:
- Long-term Efficacy : Investigating the long-term effects of this impurity on metabolic health.
- Mechanistic Studies : Detailed biochemical studies to elucidate additional pathways influenced by this compound.
- Combination Therapies : Exploring its potential synergistic effects when combined with other antidiabetic agents.
Properties
Molecular Formula |
C31H53NO23 |
---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3 |
InChI Key |
SLGABGHEBCWPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.